methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 7625-59-4
VCID: VC13499029
InChI: InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
SMILES: COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.73 g/mol

methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride

CAS No.: 7625-59-4

Cat. No.: VC13499029

Molecular Formula: C12H17ClN2O3

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride - 7625-59-4

Specification

CAS No. 7625-59-4
Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
IUPAC Name methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride
Standard InChI InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
Standard InChI Key VZLMBUDOOLWFBO-PPHPATTJSA-N
Isomeric SMILES COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
SMILES COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl
Canonical SMILES COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s molecular formula is C₁₂H₁₇ClN₂O₃, with a molecular weight of 272.73 g/mol. Its IUPAC name, methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate hydrochloride, reflects its stereochemical configuration at the second carbon (S-enantiomer) and functional group arrangement. The presence of a phenyl group enhances hydrophobic interactions, while the ester and amide groups facilitate hydrogen bonding and solubility modulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇ClN₂O₃
Molecular Weight272.73 g/mol
CAS Number7625-59-4
SMILESCOC(=O)CNC(=O)C@HN.Cl
InChI KeyVZLMBUDOOLWFBO-PPHPATTJSA-N

The chiral center at the second carbon (S-configuration) is critical for its enantioselective interactions with biological targets, such as enzymes and receptors.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Amidation: 2-Amino-3-phenylpropanoic acid reacts with methyl chloroacetate in the presence of triethylamine, forming the amide bond.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

The reaction can be represented as:

2-Amino-3-phenylpropanoic acid+Methyl chloroacetateEt3NMethyl 2-[(2S)-2-amino-3-phenylpropanamido]acetateHClHydrochloride salt\text{2-Amino-3-phenylpropanoic acid} + \text{Methyl chloroacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Optimization

Continuous flow synthesis is employed industrially to improve yield (≥85%) and purity (≥98%). Automated systems enable precise control over reaction parameters (temperature: 25–30°C, pressure: 1 atm), while downstream purification utilizes recrystallization from ethanol-water mixtures.

Chemical Reactivity and Transformations

Functional Group Reactivity

The compound undergoes three primary reactions:

  • Oxidation: The primary amine group is oxidized to nitroso or nitro derivatives using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further derivatization.

  • Electrophilic Aromatic Substitution: The phenyl ring undergoes bromination or nitration under standard conditions.

Stability Considerations

The hydrochloride salt enhances stability under ambient conditions but is hygroscopic. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the ester group.

Pharmacological Activities and Mechanisms

Table 2: Pharmacological Profile

TargetIC₅₀ (µM)Selectivity (vs. STAT1)
STAT315.8 ± 0.610.2×

Enzyme Modulation

The chiral center enables stereoselective binding to enzymes involved in amino acid metabolism, such as aminopeptidases. Kinetic studies reveal competitive inhibition (Kᵢ = 2.3 µM) against human leucine aminopeptidase, suggesting utility in metabolic disorder therapeutics.

Protein-Protein Interaction (PPI) Inhibition

By disrupting PPIs between STAT3 and its co-activators, the compound attenuates downstream oncogenic signaling pathways, including VEGF and Bcl-2 expression.

Research Applications and Case Studies

Peptide Synthesis

In a 2024 study, the compound served as a coupling agent in solid-phase peptide synthesis, achieving 92% yield for a decapeptide targeting angiotensin-converting enzyme (ACE). The hydrochloride salt improved solubility in dichloromethane, facilitating efficient amide bond formation.

Material Science Applications

Functionalized polymers incorporating this compound exhibited enhanced thermal stability (decomposition temperature: 280°C vs. 220°C for controls), attributed to phenyl ring stacking interactions.

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